molecular formula C12H18O3 B13063608 Methyl 1-oxospiro[4.5]decane-2-carboxylate

Methyl 1-oxospiro[4.5]decane-2-carboxylate

Cat. No.: B13063608
M. Wt: 210.27 g/mol
InChI Key: SRCBRCIOOWOQHA-UHFFFAOYSA-N
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Description

Methyl 1-oxospiro[4.5]decane-2-carboxylate is a spirocyclic compound featuring a bicyclic structure where two rings share a single atom (spiro carbon). The molecule comprises a cyclohexane ring fused to a cyclopentane moiety via a ketone oxygen (1-oxo group) and a methyl ester substituent at position 2. This structural rigidity makes it a valuable scaffold in medicinal chemistry, particularly for probing conformational effects in drug design.

Properties

Molecular Formula

C12H18O3

Molecular Weight

210.27 g/mol

IUPAC Name

methyl 4-oxospiro[4.5]decane-3-carboxylate

InChI

InChI=1S/C12H18O3/c1-15-11(14)9-5-8-12(10(9)13)6-3-2-4-7-12/h9H,2-8H2,1H3

InChI Key

SRCBRCIOOWOQHA-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC2(C1=O)CCCCC2

Origin of Product

United States

Preparation Methods

From Exocyclic Alkenes via Base-Mediated Cyclization

One well-documented method involves the synthesis of exocyclic alkenes as starting materials, which are then converted to the spirocyclic ketone through a base-mediated cyclization process. The general procedure includes:

  • Preparation of exocyclic alkenes such as methylenecycloheptane or methylenecyclooctane derivatives by established alkene synthesis protocols.
  • Treatment of these alkenes with a strong base under controlled temperature (e.g., heating to 50 °C for 20 hours) to induce cyclization.
  • Quenching the reaction with saturated ammonium chloride solution, followed by extraction with diethyl ether or dichloromethane.
  • Drying the organic phase over magnesium sulfate or potassium carbonate and concentrating under reduced pressure.
  • Purification by flash column chromatography on silica gel using solvent systems such as pentane, dichloromethane-methanol-ammonium hydroxide mixtures, or heptane-ethyl acetate-ethanol-ammonium hydroxide mixtures.

This method yields the spirocyclic ketone with good to excellent yields (typically 45-90%) depending on the substrate and reaction scale. Diastereoselectivity is often observed, with major diastereomers isolated and characterized by NMR and HRMS techniques.

Aminolactone Formation via General Procedure B

A variant involves the formation of aminolactones from alkenes, which can be converted to the target spirocyclic ketone. This involves:

  • Starting from alkene substrates prepared as above.
  • Reaction with dimethylamine or related amines under similar base-mediated conditions.
  • Purification by column chromatography to afford aminolactones in yields ranging from 45% to 82%, depending on the substituents on the cycloalkene ring.
  • Characterization confirms the stereochemistry and purity of the products.

Chemical Reactions Analysis

Types of Reactions

Methyl 1-oxospiro[4.5]decane-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of Methyl 1-oxospiro[4.5]decane-2-carboxylate involves its interaction with specific molecular targets, leading to various biological effects. The compound can inhibit certain enzymes or receptors, thereby modulating biochemical pathways. For example, it may inhibit the activity of enzymes involved in cell proliferation, leading to potential anticancer effects .

Comparison with Similar Compounds

Structural Variations and Heteroatom Substitutions

Spirocyclic compounds often differ in the type and position of heteroatoms, substituents, and ring sizes. Below is a comparative analysis:

Compound Name Molecular Formula Key Features Synthesis Yield Key Analytical Data (NMR, LCMS) Reference
Methyl 8-oxa-1-azaspiro[4.5]decane-2-carboxylate hydrochloride C₁₁H₂₀ClNO₂ Contains 8-oxa (ether) and 1-aza (amine) groups; hydrochloride salt 96% $^{13}\text{C NMR (DMSO-d₆)}$: δ 169.28 (ester COO), 68.11 (spiro C); LCMS: [M-Cl]⁺ 198.1
tert-Butyl 8-oxo-6-oxa-2,9-diazaspiro[4.5]decane-2-carboxylate C₁₂H₂₀N₂O₄ Dual nitrogen (2,9-diaza) and oxygen (6-oxa) substituents; tert-butyl ester N/A Monoisotopic mass: 256.1423 g/mol
tert-Butyl (R,E)-3-benzylidene-1-(4-fluorophenyl)-4-oxo-2-azaspiro[4.5]decane-2-carboxylate C₂₇H₂₉FNO₃ Aromatic benzylidene and fluorophenyl substituents; 4-oxo group 71% HPLC: 87% ee; $^1\text{H NMR}$: δ 7.45–7.30 (aromatic H)
1-Oxaspiro[4.5]decane-2-carboxylic acid, 8-oxo- C₁₀H₁₄O₄ Carboxylic acid derivative with 8-oxo group; no ester or nitrogen N/A Predicted pKa: 3.56; Boiling point: 402.2°C

Analytical Characterization

  • NMR Spectroscopy : Methyl 8-oxa-1-azaspiro derivatives show distinct $^{13}\text{C NMR}$ signals for the spiro carbon (δ 68.11) and ester carbonyl (δ 169.28) . In contrast, the tert-butyl 2-azaspiro compound exhibits aromatic proton resonances (δ 7.45–7.30) .
  • Chromatography: HPLC with a chiral IC column (heptane/2-propanol = 90/10) effectively resolved enantiomers (87% ee) in fluorophenyl-substituted analogs .
  • Mass Spectrometry : LCMS data for the hydrochloride salt (9f) confirmed the molecular ion ([M-Cl]⁺ at m/z 198.1), aiding in structural validation .

Biological Activity

Methyl 1-oxospiro[4.5]decane-2-carboxylate is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article provides a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

This compound features a spirocyclic structure that is known for its unique chemical reactivity and biological properties. The spirocyclic framework allows for diverse interactions with biological targets, which can lead to various pharmacological effects.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. The compound can act as both a nucleophile and an electrophile , depending on the reaction conditions, facilitating various biochemical reactions such as:

  • Enzyme Inhibition : It has been suggested that compounds with similar structures exhibit enzyme inhibitory activities, which may be relevant in the treatment of diseases where enzyme modulation is beneficial.
  • Antioxidant Activity : Preliminary studies indicate that spirocyclic compounds can scavenge free radicals, contributing to their antioxidant properties.

Antimicrobial Activity

This compound has shown potential antimicrobial properties. Research indicates that compounds with similar spirocyclic structures possess activity against various bacterial strains. For instance:

CompoundActivityReference
Methyl 1-oxaspiro[2.5]octane-2-carboxylateAntimicrobial
3-Methylene-1-oxaspiro[4.5]decan-2-oneAntimicrobial

Anti-inflammatory Effects

The compound may also exhibit anti-inflammatory properties, which are critical in managing chronic inflammatory diseases. Similar compounds have been investigated for their ability to inhibit inflammatory pathways, suggesting that this compound could have therapeutic applications in this area.

Case Studies and Research Findings

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